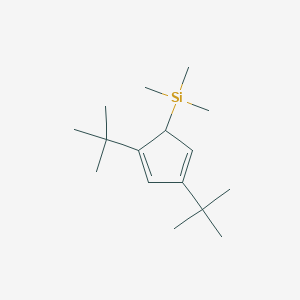![molecular formula C24H33NO2 B14300388 Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl- CAS No. 118980-75-9](/img/structure/B14300388.png)
Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] is a complex organic compound characterized by its unique structure, which includes phenolic groups and a cyclohexylimine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] typically involves the reaction of 4,6-dimethylphenol with cyclohexylamine in the presence of formaldehyde. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents like ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] involves its interaction with various molecular targets:
Phenolic Groups: Act as antioxidants by scavenging free radicals.
Imine Group: Can form Schiff bases with aldehydes and ketones, leading to various biological activities.
Pathways Involved: The compound may modulate oxidative stress pathways and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
Phenol, 2,2’-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-] stands out due to its unique cyclohexylimine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar phenolic compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
118980-75-9 |
|---|---|
Formule moléculaire |
C24H33NO2 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[[cyclohexyl-[(2-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C24H33NO2/c1-16-10-18(3)23(26)20(12-16)14-25(22-8-6-5-7-9-22)15-21-13-17(2)11-19(4)24(21)27/h10-13,22,26-27H,5-9,14-15H2,1-4H3 |
Clé InChI |
BSLZYIPNYCEQQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CN(CC2=CC(=CC(=C2O)C)C)C3CCCCC3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)

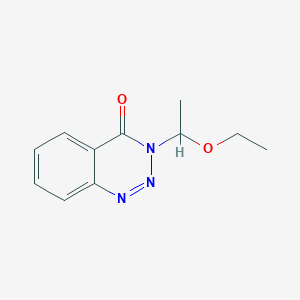
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
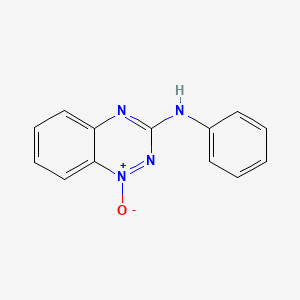
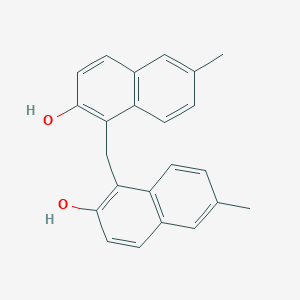
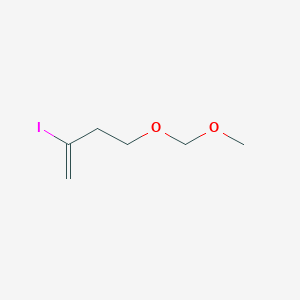
![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)

